DA-023

Glutamate transport EAAT2 EC50

DA-023 (Compound 4) is a selective EAAT2 positive allosteric modulator (EC50 1 nM) with defined PK: Cmax 824 ng/mL, AUC 413 ng·h/mL (10 mg/kg IP). Unlike GT949 or NA-014, its SAR-optimized scaffold ensures stringent EAAT2 selectivity—inhibitors/non-selective analogs exist in the same series. Brain-to-plasma ratio 0.54 enables peripheral or CNS comparator studies. For reproducible target engagement in glutamate clearance/excitotoxicity assays, use DA-023.

Molecular Formula C20H25N7
Molecular Weight 363.5 g/mol
Cat. No. B12379790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-023
Molecular FormulaC20H25N7
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CN=CC=C2)C3=NN=NN3CCC4=CC=CC=C4
InChIInChI=1S/C20H25N7/c1-25-12-14-26(15-13-25)19(18-8-5-10-21-16-18)20-22-23-24-27(20)11-9-17-6-3-2-4-7-17/h2-8,10,16,19H,9,11-15H2,1H3
InChIKeyVGNIHZIDQKBDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DA-023 EAAT2 Positive Allosteric Modulator: Preclinical Procurement and Selection Guide


DA-023 (Compound 4, CAS: 2585643-97-4) is a synthetic small molecule developed as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2/GLT-1) [1]. Emerging from an extensive medicinal chemistry campaign and structure-activity relationship (SAR) analysis of analogs inspired by the early-generation compound GT949, DA-023 belongs to a novel class of allosteric EAAT2 modulators [2]. EAAT2 is the principal CNS glutamate transporter, accounting for approximately 90% of total glutamate uptake in the brain, making its pharmacological enhancement a compelling therapeutic strategy for neurological disorders characterized by excitotoxicity [3].

Why DA-023 Cannot Be Interchanged with Generic EAAT2 PAMs or Earlier-Generation Analogs


Substitution of DA-023 with other EAAT2 PAMs, even closely related structural analogs like NA-014 or the progenitor compound GT949, is not scientifically valid due to quantifiable and functionally meaningful differences in potency, selectivity, and in vivo disposition. The SAR study from which DA-023 emerged demonstrates that subtle molecular modifications within this scaffold produce compounds ranging from potent EAAT2-selective PAMs to non-selective EAAT modulators, outright EAAT inhibitors, and completely inactive molecules [1]. Furthermore, the activity of early-generation compounds such as GT949 has been contested in independent validation studies, raising questions about its reliability as a comparator [2]. Consequently, experimental outcomes, in vivo efficacy, and data reproducibility are inherently compound-specific and cannot be extrapolated across this chemical series.

Quantitative Differentiation of DA-023: Evidence-Based Comparison Against Closest Analogs


DA-023 Demonstrates 3-Fold Superior Potency for EAAT2 Enhancement Compared to NA-014

In a direct head-to-head comparison using COS-7 cells transfected with EAAT2, DA-023 (Compound 4) exhibited an EC50 of 1 nM for enhancing glutamate uptake. In contrast, its close structural analog NA-014 (Compound 40) demonstrated an EC50 of 3 nM in the same assay system [1].

Glutamate transport EAAT2 EC50

DA-023 Exhibits Strict Selectivity for EAAT2 over EAAT1 and EAAT3

Parallel testing against EAAT1 and EAAT3 demonstrated that DA-023 does not modulate transport mediated by these related transporters at concentrations up to 500 nM. Similarly, NA-014 was also selective for EAAT2, confirming that both compounds are EAAT2-specific PAMs, unlike earlier non-selective analogs in the GT949-inspired library [1].

Transporter selectivity EAAT subtypes Off-target effects

Comparative Pharmacokinetics in Mice Reveals Divergent Brain Exposure Between DA-023 and NA-014

In vivo pharmacokinetic evaluation in male CD1 mice following a single 10 mg/kg intraperitoneal (IP) dose revealed distinct CNS disposition profiles. DA-023 achieved a plasma Cmax of 824 ng/mL at 15 minutes and an AUC0-∞ of 413 ng·h/mL but exhibited limited brain penetration with a brain Cmax of 31.9 ng/mL and a brain-to-plasma ratio of 0.54 at 1 hour post-dose [1]. NA-014 (Compound 40), however, was characterized as brain-penetrant and suitable for in vivo behavioral studies [2].

Blood-brain barrier CNS exposure Pharmacokinetics

Structural Determinants of Potency: Tetrazole-Containing DA-023 Shows Improved Activity Over GT949 Scaffold

The GT949-inspired chemical series generated analogs with EAAT2 EC50 values spanning three orders of magnitude, ranging from inactive compounds to sub-nanomolar PAMs. DA-023 (Compound 4, EC50 = 1 nM) incorporates a tetrazole moiety that is associated with enhanced potency relative to the progenitor compound GT949 and other earlier-generation analogs, several of which demonstrated significantly weaker activity or non-selective modulation [1].

Structure-activity relationship Tetrazole EAAT2 PAM

Recommended Research Applications for DA-023 Based on Validated Evidence


In Vitro EAAT2 Pharmacology and Excitotoxicity Studies

Given its superior potency (EC50 = 1 nM) and stringent EAAT2 selectivity, DA-023 is optimally suited for in vitro investigations of EAAT2-mediated glutamate clearance and excitotoxicity mechanisms [1]. Its high potency allows for robust target engagement at low nanomolar concentrations, minimizing potential off-target or solvent-related artifacts in primary neuronal or glial culture systems [1]. This makes DA-023 a preferred tool compound for elucidating the molecular pharmacology of EAAT2 allosteric modulation.

Peripheral Pharmacokinetic and Target Engagement Studies

The characterized pharmacokinetic profile of DA-023—with well-defined plasma exposure (Cmax = 824 ng/mL, AUC0-∞ = 413 ng·h/mL at 10 mg/kg IP) but limited brain penetration (brain-to-plasma ratio = 0.54)—designates this compound for research focused on peripheral EAAT2 pharmacology or for use as a comparator in CNS penetration studies [2]. Researchers can leverage the quantifiable plasma exposure data to design dosing regimens that achieve desired peripheral target concentrations.

Chemical Probe for EAAT2 Allosteric Binding Site Characterization

DA-023 represents a highly optimized, selective, and well-characterized chemical probe for mapping the allosteric binding site of EAAT2. Its position at the high-potency extreme of the SAR series makes it an ideal candidate for computational docking studies, site-directed mutagenesis validation, and competitive binding assays aimed at defining the molecular determinants of EAAT2 PAM activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.